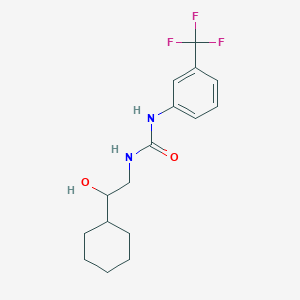

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c17-16(18,19)12-7-4-8-13(9-12)21-15(23)20-10-14(22)11-5-2-1-3-6-11/h4,7-9,11,14,22H,1-3,5-6,10H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMATVAGHUAGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the following steps:

Formation of the Hydroxyethyl Intermediate: Reacting cyclohexylamine with an epoxide to form the 2-hydroxyethyl derivative.

Urea Formation: Reacting the hydroxyethyl derivative with an isocyanate or carbamoyl chloride to form the urea linkage.

Introduction of the Trifluoromethylphenyl Group: Coupling the urea intermediate with a trifluoromethylphenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the urea group would yield amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Research Findings

- Role of Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, critical for target binding in anticancer and anti-TB compounds .

- Cyclohexyl vs. Aliphatic Chains : Cyclohexyl groups improve lipid solubility and CNS penetration, whereas linear chains (e.g., heptyl) may favor membrane interaction .

- Synthetic Yields : Most analogs in and show yields >80%, suggesting robust synthetic routes for urea derivatives .

Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₉H₂₅F₃N₂O₂

- Molecular Weight : 373.42 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target binding.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against several cancer cell lines, including:

- Breast Cancer (MCF-7) : IC₅₀ = 12 µM

- Lung Cancer (A549) : IC₅₀ = 15 µM

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as the modulation of apoptotic pathways and cell cycle arrest.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in cells. In vitro assays indicated that it effectively scavenges free radicals, as evidenced by:

- DPPH Radical Scavenging Activity : EC₅₀ = 20 µM

This activity suggests potential applications in preventing oxidative damage in various diseases.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 12 | Induction of apoptosis |

| Anticancer | A549 | 15 | Inhibition of cell proliferation |

| Antioxidant | - | 20 | Free radical scavenging |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer models. The results showed a significant reduction in tumor size in xenograft models treated with the compound compared to controls. Histological analysis revealed increased apoptosis markers in treated tissues, supporting its role as a potential anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that treatment with the compound resulted in decreased neuronal cell death and improved cognitive function in animal models subjected to oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via coupling reactions between a cyclohexyl-hydroxyethyl amine derivative and 3-(trifluoromethyl)phenyl isocyanate. Use coupling reagents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize side reactions. Temperature control (0–25°C) and stoichiometric ratios (1:1.1 amine:isocyanate) are critical for yield optimization .

- Validation : Monitor reaction progress using TLC or HPLC. Purify via column chromatography or recrystallization, and confirm purity with ≥95% by NMR .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

- Techniques :

- NMR Spectroscopy : Assign proton/carbon environments (e.g., trifluoromethyl singlet at ~δ 120-130 ppm in NMR) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures and analyze hydrogen-bonding networks in the urea moiety .

Q. How can preliminary biological activity screening be designed for this compound?

- Approach :

- Receptor Binding Assays : Test orexin receptor agonism/antagonism using cell lines expressing OX1/OX2 receptors, with cAMP or calcium flux readouts (reference: ’s orexin-targeted urea derivatives) .

- Anticancer Screening : Evaluate cytotoxicity against MCF-7 (breast cancer) or similar cell lines via MTT assays, using 1–100 µM dose ranges (see pyridine-urea analogs in ) .

Advanced Research Questions

Q. How can molecular docking studies predict target engagement, and what software/tools are recommended?

- Protocol :

- Software : AutoDock Vina for docking simulations. Prepare ligand (compound) and receptor (e.g., orexin receptor PDB: 6TOQ) files using PyMOL. Apply Lamarckian genetic algorithm parameters .

- Validation : Compare predicted binding poses with crystallographic data of related ureas (e.g., pyrimidinyl biphenylureas in ) . Calculate binding energies (ΔG) and correlate with in vitro activity.

Q. What strategies are effective for structure-activity relationship (SAR) studies on this urea derivative?

- SAR Design :

- Substituent Variation : Modify the cyclohexyl group (e.g., replace with morpholine or piperidine) or trifluoromethylphenyl moiety (e.g., chloro/fluoro analogs) to assess impact on receptor affinity .

- Functional Group Additions : Introduce sulfonyl or oxazolidinone groups to enhance solubility or metabolic stability (reference: ’s oxazolidinone-urea hybrids) .

- Data Analysis : Use IC/EC values from dose-response curves to rank analogs. Apply QSAR models for predictive optimization.

Q. How can researchers address solubility and stability challenges during formulation?

- Solutions :

- Co-solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility .

- Salt Formation : Screen hydrochloride or mesylate salts to enhance crystallinity and stability .

- Accelerated Stability Testing : Expose the compound to varied pH (2–9), temperatures (4–40°C), and light conditions; monitor degradation via HPLC .

Q. How should contradictory data (e.g., in vitro vs. in vivo efficacy) be analyzed and resolved?

- Resolution Framework :

- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., liver microsome assays) to explain efficacy gaps .

- Statistical Models : Apply ANOVA or machine learning (e.g., random forest) to identify confounding variables (e.g., cell line heterogeneity, dosing regimen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.